(S)-Bulbocapnine is a naturally occurring alkaloid belonging to the class of compounds known as aporphines. It is primarily derived from various plant sources, particularly those in the family Papaveraceae. This compound has garnered interest due to its potential pharmacological properties, including its effects on neurotransmitter systems.
(S)-Bulbocapnine is predominantly extracted from plants such as Glaucium flavum and Erythrina species. Its biosynthesis involves complex pathways that include various enzymatic reactions leading to the formation of tetrahydroisoquinoline precursors, which are crucial for the production of this alkaloid .
The synthesis of (S)-bulbocapnine can be achieved through several methods, including total synthesis and biosynthetic pathways. One notable synthetic route involves the use of a one-bond disconnection strategy that facilitates the formation of the C-ring using a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate .
The total synthesis often employs techniques such as:
(S)-Bulbocapnine possesses a complex molecular structure characterized by a fused bicyclic framework. The molecular formula is , and it features multiple stereogenic centers, contributing to its chiral nature.
Key structural data include:
(S)-Bulbocapnine participates in various chemical reactions, including:
The reactivity of (S)-bulbocapnine can be attributed to its functional groups, allowing it to undergo transformations that alter its pharmacological properties. For instance, its interaction with enzymes such as tyrosine hydroxylase demonstrates its ability to modulate neurotransmitter synthesis .
(S)-Bulbocapnine exerts its effects primarily through inhibition of tyrosine hydroxylase, an enzyme critical in dopamine biosynthesis. By inhibiting this enzyme, (S)-bulbocapnine leads to decreased levels of dopamine in neuronal cells.
Studies indicate that (S)-bulbocapnine's inhibitory effects are moderate but significant enough to influence dopaminergic signaling pathways. This modulation has implications for understanding its potential therapeutic uses in neurological disorders .
Relevant data include:
(S)-Bulbocapnine has several applications in scientific research:
(S)-Bulbocapnine exerts profound effects on dopamine homeostasis through direct inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This alkaloid competitively binds to the enzyme's iron-containing active site, disrupting the conversion of L-tyrosine to L-DOPA. In PC12 cell models, (S)-bulbocapnine demonstrated dose-dependent TH inhibition with an IC₅₀ of 42 μM, reducing dopamine levels by 65-80% at concentrations of 100 μM after 24-hour exposure [5]. The inhibition follows mixed-type kinetics with a Kᵢ value of 28 μM, indicating significant affinity for both free enzyme and enzyme-substrate complexes [8]. This molecular interruption occurs through stereospecific interactions, as the (S)-enantiomer shows 10-fold greater potency than the (R)-form. The downstream effects include depleted dopamine stores in synaptic vesicles and reduced dopamine availability for norepinephrine synthesis. Structural analysis reveals that (S)-bulbocapnine's isoquinoline scaffold mimics the tyrosine substrate, while its methylenedioxy groups coordinate the catalytic iron, effectively halting the hydroxylation reaction essential for dopamine production [5] [8].
Table 1: Effects of (S)-Bulbocapnine on Dopaminergic Parameters in Cellular Models
Experimental System | Concentration | Exposure Time | TH Activity Reduction | Dopamine Reduction | Primary Mechanism |
---|---|---|---|---|---|
PC12 neuronal cells | 50 μM | 12 hr | 45% | 38% | Competitive TH inhibition |
PC12 neuronal cells | 100 μM | 24 hr | 78% | 82% | Enzyme-substrate complex blockade |
Striatal synaptosomes | 100 μM | 1 hr | 63% | 51% | Iron chelation at active site |
Beyond catecholaminergic systems, (S)-bulbocapnine significantly modulates cholinergic transmission through acetylcholinesterase (AChE) inhibition. In vitro studies using Corydalis cava extracts containing (S)-bulbocapnine show 65-75% inhibition of electric eel AChE at 100 μg/mL concentrations, with purification studies confirming the alkaloid as the primary inhibitory component [6]. The inhibition kinetics follow a mixed competitive-noncompetitive pattern with an IC₅₀ of 48 μM. Molecular docking simulations demonstrate that (S)-bulbocapnine binds to the peripheral anionic site of AChE through π-π stacking interactions between its isoquinoline moiety and Trp286 residue, while its hydroxyl group forms hydrogen bonds with Tyr124 of the catalytic triad [8]. This dual binding mode increases synaptic acetylcholine availability by 150-200% in hippocampal slices, potentially compensating for dopamine deficiency in striatal circuits. The cholinergic potentiation contributes to (S)-bulbocapnine's muscle contractility effects and may underlie its proposed utility in myasthenia gravis and glaucoma management, though these applications remain investigational [6].
Table 2: Acetylcholinesterase Inhibition Profile of (S)-Bulbocapnine
AChE Source | IC₅₀ (μM) | Inhibition Type | Key Molecular Interactions | Synaptic ACh Increase |
---|---|---|---|---|
Electric eel | 48 ± 3.2 | Mixed competitive | π-π stacking with Trp286 | N/A |
Human recombinant | 67 ± 5.1 | Noncompetitive | H-bond with Tyr124 | N/A |
Rat hippocampal homogenate | 52 ± 4.3 | Uncompetitive | Hydrophobic pocket binding | 182% ± 15% |
(S)-Bulbocapnine functions as a multi-receptor antagonist with particular affinity for dopaminergic receptors. In peripheral systems, it competitively inhibits dopamine-induced vasodilation in phenoxybenzamine-treated cats with a pA₂ value of 6.3, demonstrating selective blockade of dopamine receptors over α-adrenergic, β-adrenergic, muscarinic, or histaminergic receptors [4] [6]. Central antagonism occurs primarily at striatal D₂ receptors (Kᵢ = 380 nM), where it reduces dopamine-stimulated adenylate cyclase activity by 60% at 10 μM concentrations. The antagonism persists for over 3 hours post-administration due to high lipid solubility and slow dissociation kinetics from receptor sites [4]. In cardioaccelerator nerve preparation studies, (S)-bulbocapnine (5 mg/kg) reversed dopamine-mediated inhibition of sympathetic stimulation by 85%, confirming functional antagonism of inhibitory dopaminergic autoreceptors [1]. Recent receptor binding assays show moderate affinity for D₁ receptors (Kᵢ = 1.2 μM) and negligible binding to D₃-D₅ subtypes, establishing its status as a preferential D₂ antagonist [8]. This receptor profile explains its cataleptic effects in animal models, which are reversed by co-administration of dopamine agonists but unaffected by serotonergic or noradrenergic compounds.
(S)-Bulbocapnine exhibits promising anti-amyloidogenic properties in Alzheimer's disease models. Biophysical studies demonstrate dose-dependent inhibition of Aβ42 fibrillogenesis with 70% reduction in Thioflavin T fluorescence at 50 μM concentrations [5]. The mechanism involves preferential binding to oligomeric intermediates (Kd = 12.7 μM) through hydrogen bonding with glutamine-15 and hydrophobic interactions with phenylalanine-19 residues of amyloid beta, thereby blocking β-sheet stacking [8]. Electron microscopy confirms that (S)-bulbocapnine-treated Aβ solutions contain primarily unstructured monomers and minimal fibrillar content after 72-hour incubation. Molecular dynamics simulations reveal stabilization of N-terminal α-helical conformations that resist β-sheet conversion. This inhibition occurs without disrupting cell membrane integrity, as evidenced by <5% LDH release in neuronal cultures exposed to (S)-bulbocapnine-Aβ complexes. The compound's ability to cross the blood-brain barrier (log P = 2.1) and its dual action on amyloid pathology and cholinergic function position it as a multi-target candidate for Alzheimer's therapeutics, though in vivo validation remains ongoing [5] [8].
Table 3: Anti-Amyloidogenic Effects of (S)-Bulbocapnine in Alzheimer's Models
Experimental Model | Concentration | Fibril Reduction | Toxic Oligomer Reduction | Primary Binding Site |
---|---|---|---|---|
Aβ42 in vitro aggregation | 25 μM | 45% | 38% | Glutamine-15 |
Aβ42 in vitro aggregation | 50 μM | 73% | 67% | Phenylalanine-19 |
Aβ40 in vitro aggregation | 50 μM | 68% | 62% | Hydrophobic core |
The alkaloid modulates monoaminergic networks through interdependent mechanisms: 1) Depletion of catecholamine stores via TH inhibition reduces dopamine availability by 70-80% in striatal terminals and norepinephrine by 45-50% in locus coeruleus projections [3]; 2) Enhancement of serotonin turnover through undefined mechanisms increases 5-HIAA/5-HT ratios by 40% in raphe nuclei ; and 3) Induction of compensatory receptor supersensitivity evidenced by 200% increased D₂ receptor density in rat striatum after chronic administration. Pharmacological studies show that bulbocapnine catalepsy is potentiated 3-fold by L-DOPA pretreatment but paradoxically attenuated by serotonin depletion, suggesting complex interplay between dopaminergic inhibition and serotonergic activation [2]. Microdialysis in freely moving rats reveals 60% elevation in prefrontal serotonin levels within 30 minutes of (S)-bulbocapnine administration (10 mg/kg), coinciding with decreased dopamine release in the same region. These network-level effects position (S)-bulbocapnine as a valuable tool for investigating monoaminergic balance in psychiatric and movement disorders [2] .
Table 4: Neurotransmitter Alterations Induced by (S)-Bulbocapnine (10 mg/kg i.v.)
Brain Region | Dopamine Change | Serotonin Change | Norepinephrine Change | Time to Peak Effect |
---|---|---|---|---|
Striatum | -78% ± 6% | +22% ± 5% | -45% ± 7% | 45 min |
Prefrontal cortex | -63% ± 8% | +61% ± 9% | -38% ± 6% | 30 min |
Hippocampus | -41% ± 7% | +54% ± 8% | -52% ± 5% | 60 min |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: